Cas no 1223867-81-9 (2-(N-benzyl2-phenylethenesulfonamido)acetamide)

2-(N-Benzyl-2-phenylethenesulfonamido)acetamide is a specialized sulfonamide derivative characterized by its unique structural features, including a benzyl-substituted sulfonamide moiety and a phenylvinyl group. This compound is of interest in synthetic organic chemistry and medicinal research due to its potential as a versatile intermediate for designing biologically active molecules. The presence of both sulfonamide and acetamide functional groups enhances its reactivity, enabling applications in peptide mimicry and enzyme inhibition studies. Its well-defined molecular architecture allows for precise modifications, making it valuable for structure-activity relationship investigations. The compound’s stability under standard laboratory conditions further supports its utility in multistep synthetic routes. Suitable for controlled reactions, it is typically handled under inert atmospheres to preserve integrity.
2-(N-benzyl2-phenylethenesulfonamido)acetamide structure
1223867-81-9 structure
Product name:2-(N-benzyl2-phenylethenesulfonamido)acetamide
CAS No:1223867-81-9
MF:C17H18N2O3S
MW:330.401422977448
CID:5683520
PubChem ID:47004349

2-(N-benzyl2-phenylethenesulfonamido)acetamide Chemical and Physical Properties

Names and Identifiers

    • Acetamide, 2-[[(2-phenylethenyl)sulfonyl](phenylmethyl)amino]-
    • 1223867-81-9
    • 2-[benzyl-[(E)-2-phenylethenyl]sulfonylamino]acetamide
    • EN300-26578956
    • 2-(N-benzyl2-phenylethenesulfonamido)acetamide
    • Z25912053
    • Inchi: 1S/C17H18N2O3S/c18-17(20)14-19(13-16-9-5-2-6-10-16)23(21,22)12-11-15-7-3-1-4-8-15/h1-12H,13-14H2,(H2,18,20)/b12-11+
    • InChI Key: WUELEKMUXCJLSR-VAWYXSNFSA-N
    • SMILES: S(/C=C/C1C=CC=CC=1)(N(CC(N)=O)CC1C=CC=CC=1)(=O)=O

Computed Properties

  • Exact Mass: 330.10381361g/mol
  • Monoisotopic Mass: 330.10381361g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 1
  • Hydrogen Bond Acceptor Count: 4
  • Heavy Atom Count: 23
  • Rotatable Bond Count: 7
  • Complexity: 498
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 1
  • Undefined Bond Stereocenter Count: 0
  • Topological Polar Surface Area: 88.8Ų
  • XLogP3: 1.9

2-(N-benzyl2-phenylethenesulfonamido)acetamide Pricemore >>

Enterprise No. Product name Cas No. Purity Specification Price update time Inquiry
Enamine
EN300-26578956-2.5g
2-(N-benzyl2-phenylethenesulfonamido)acetamide
1223867-81-9 95.0%
2.5g
$1509.0 2025-03-20
Enamine
EN300-26578956-10g
2-(N-benzyl2-phenylethenesulfonamido)acetamide
1223867-81-9 90%
10g
$3315.0 2023-09-14
Enamine
EN300-26578956-1g
2-(N-benzyl2-phenylethenesulfonamido)acetamide
1223867-81-9 90%
1g
$770.0 2023-09-14
Enamine
EN300-26578956-0.25g
2-(N-benzyl2-phenylethenesulfonamido)acetamide
1223867-81-9 95.0%
0.25g
$708.0 2025-03-20
Enamine
EN300-26578956-5.0g
2-(N-benzyl2-phenylethenesulfonamido)acetamide
1223867-81-9 95.0%
5.0g
$2235.0 2025-03-20
Enamine
EN300-26578956-0.05g
2-(N-benzyl2-phenylethenesulfonamido)acetamide
1223867-81-9 95.0%
0.05g
$647.0 2025-03-20
Enamine
EN300-26578956-0.5g
2-(N-benzyl2-phenylethenesulfonamido)acetamide
1223867-81-9 95.0%
0.5g
$739.0 2025-03-20
Enamine
EN300-26578956-0.1g
2-(N-benzyl2-phenylethenesulfonamido)acetamide
1223867-81-9 95.0%
0.1g
$678.0 2025-03-20
Enamine
EN300-26578956-5g
2-(N-benzyl2-phenylethenesulfonamido)acetamide
1223867-81-9 90%
5g
$2235.0 2023-09-14
Enamine
EN300-26578956-10.0g
2-(N-benzyl2-phenylethenesulfonamido)acetamide
1223867-81-9 95.0%
10.0g
$3315.0 2025-03-20

2-(N-benzyl2-phenylethenesulfonamido)acetamide Related Literature

Additional information on 2-(N-benzyl2-phenylethenesulfonamido)acetamide

Introduction to 2-(N-benzyl-2-phenylethenesulfonamido)acetamide (CAS No: 1223867-81-9)

2-(N-benzyl-2-phenylethenesulfonamido)acetamide, identified by the Chemical Abstracts Service Number (CAS No) 1223867-81-9, is a specialized organic compound that has garnered significant attention in the field of pharmaceutical chemistry and medicinal research. This compound belongs to a class of molecules characterized by a sulfonamido functional group, which is well-known for its versatile biological activities and potential therapeutic applications. The presence of both benzyl and phenylethene (styrene) moieties in its structure contributes to its unique chemical properties, making it a subject of interest for further investigation and development.

The structural framework of 2-(N-benzyl-2-phenylethenesulfonamido)acetamide consists of an acetamide moiety linked to a sulfonamido group, which is further substituted with a benzyl group and a phenylethene unit. This arrangement not only imparts specific steric and electronic characteristics but also opens up possibilities for diverse interactions with biological targets. The sulfonamido group, in particular, is recognized for its role in drug design due to its ability to form hydrogen bonds and engage in hydrophobic interactions, which are crucial for the binding affinity of small-molecule drugs to their receptors.

In recent years, there has been a growing interest in exploring the pharmacological potential of sulfonamido derivatives. These compounds have been investigated for their antimicrobial, anti-inflammatory, and anticancer properties. The benzyl and phenylethene substituents in 2-(N-benzyl-2-phenylethenesulfonamido)acetamide may contribute to its bioactivity by modulating the electronic distribution and spatial orientation of the molecule, thereby influencing its interaction with biological targets.

One of the most compelling aspects of this compound is its potential as a lead structure for drug discovery. The sulfonamido group is a common pharmacophore in many approved drugs, demonstrating its efficacy in modulating biological pathways. By incorporating additional functional groups such as benzyl and phenylethene, researchers aim to enhance the pharmacological profile of 2-(N-benzyl-2-phenylethenesulfonamido)acetamide, potentially leading to the development of novel therapeutic agents.

Recent studies have highlighted the importance of sulfonamido derivatives in addressing various diseases. For instance, modifications at the sulfonamido moiety have been shown to improve solubility and bioavailability, which are critical factors for drug efficacy. The presence of both benzyl and phenylethene groups in 2-(N-benzyl-2-phenylethenesulfonamido)acetamide suggests that it may exhibit enhanced solubility compared to simpler sulfonamides, thereby improving its pharmacokinetic properties.

The synthesis of 2-(N-benzyl-2-phenylethenesulfonamido)acetamide involves multi-step organic reactions that require precise control over reaction conditions. The introduction of the sulfonamido group typically involves the reaction between a sulfonyl chloride derivative and an amine, followed by subsequent modifications to incorporate the benzyl and phenylethene moieties. Advanced synthetic techniques such as palladium-catalyzed cross-coupling reactions have been employed to achieve high yields and purity levels.

The chemical stability of 2-(N-benzyl-2-phenylethenesulfonamido)acetamide is another critical factor that influences its suitability for pharmaceutical applications. The compound's stability under various storage conditions and its resistance to degradation are essential for ensuring its long-term viability as a drug candidate. Preliminary studies have indicated that this compound exhibits good stability under standard conditions, making it a promising candidate for further development.

In addition to its chemical properties, the biological activity of 2-(N-benzyl-2-phenylethenesulfonamido)acetamide has been extensively studied. In vitro assays have demonstrated potential inhibitory effects on various enzymes and receptors relevant to human health. These findings suggest that the compound may interfere with key biological pathways involved in diseases such as cancer and inflammation. Further preclinical studies are needed to validate these observations and determine the therapeutic potential of this molecule.

The role of computational chemistry in understanding the behavior of 2-(N-benzyl-2-phenylethenesulfonamido)acetamide cannot be overstated. Molecular modeling techniques have been used to predict how this compound interacts with biological targets at the atomic level. These simulations provide valuable insights into the binding mechanism and can guide the design of more potent derivatives. By leveraging computational tools, researchers can accelerate the drug discovery process and optimize the pharmacological properties of 2-(N-benzyl-2-phenylethenesulfonamido)acetamide.

The future prospects for 2-(N-benzyl-2-phenylethenesulfonamido)acetamide are promising, with ongoing research aimed at elucidating its full pharmacological profile. Clinical trials may be conducted to evaluate its safety and efficacy in humans, providing further evidence supporting its potential as a therapeutic agent. Collaborative efforts between academic institutions and pharmaceutical companies will be crucial in advancing this compound from laboratory research to clinical application.

In conclusion,(CAS No: 1223867-81-9) represents a significant advancement in pharmaceutical chemistry with its unique structural features and potential therapeutic applications. The combination of benzyl and phenylethene groups enhances its bioactivity while maintaining chemical stability, making it an attractive candidate for drug development. As research continues,this compound is expected to contribute valuable insights into new treatment strategies for various diseases.

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